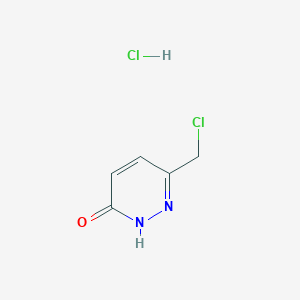
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Application in Hyper Cross-linked Polymers (HCPs)
Scientific Field
Polymer Chemistry
Application Summary
This compound is utilized in the synthesis of HCPs, which are porous materials with high surface areas used for environmental pollution control and catalysis.
Methods of Application
The synthesis involves Friedel-Craft reactions, where the compound acts as a crosslinker to introduce tiny pores into the polymer, enhancing its reactivity due to increased surface area.
Results Summary
HCPs exhibit excellent porosity, low density, efficient adsorption properties, and high thermal and chemical stability. They are used in water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
Application in Porous Polymer Materials
Scientific Field
Material Science
Application Summary
The compound is integral in creating porous polymer materials with diverse synthetic methods, easy functionalization, and high surface area for energy and environmental applications.
Methods of Application
The compound is used in post-crosslinking polystyrene-based precursors or one-step self-polycondensation to adjust the porous topology of the polymer framework.
Results Summary
The resulting materials are used for gas storage, carbon capture, pollutant removal, molecular separation, catalysis, drug delivery, and sensing, due to their customized micromorphology and functionalities .
Application in Drug Synthesis
Scientific Field
Medicinal Chemistry
Application Summary
“3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride” serves as a precursor in the synthesis of various bioactive molecules, particularly in the creation of novel triazole derivatives.
Methods of Application
The compound undergoes chemical reactions to introduce electrophiles or nucleophiles around the core structures, leading to the construction of diverse bioactive molecules.
Results Summary
The synthesis of triazole derivatives has led to the development of compounds with potential therapeutic applications, although specific quantitative data is not provided in the available literature .
Application in Anti-inflammatory Drug Development
Scientific Field
Pharmacology
Application Summary
This compound has been identified as a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with a focus on improving selectivity and reducing gastrointestinal toxicity.
Methods of Application
The compound is used as a precursor in the synthesis of novel salicylic acid derivatives. These derivatives are designed to selectively inhibit the COX-2 enzyme, which is responsible for inflammation and pain, while minimizing the inhibition of COX-1, which protects the gastrointestinal tract.
Results Summary
Preliminary assessments have shown that derivatives of this compound exhibit COX-2 specificity, a favorable toxicity profile, and promising analgesic, anti-inflammatory, and antiplatelet activities. This positions it as a promising candidate for new drug development .
The research into this compound’s applications is ongoing, and the potential for discovering new uses is vast. As the scientific community continues to explore its properties, we can expect to see further innovative applications in various fields of science and medicine. For the most current and detailed information, direct consultation of scientific publications and databases is recommended.
Application in Fluorescent Probe Development
Scientific Field
Biochemistry and Molecular Biology
Application Summary
This compound is used in the development of fluorescent probes, which are essential tools in biomedical research, environmental monitoring, and food safety due to their high sensitivity and selectivity.
Methods of Application
The compound is incorporated into the structure of fluorescent probes, which can detect specific biomolecules or molecular activities within cells through fluorescence signals.
Results Summary
Fluorescent probes developed with this compound have shown improved performance in terms of stability and non-toxicity, making them suitable for a wide range of applications in molecular detection .
Application in Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound has potential applications in the synthesis of nanoparticles, which are pivotal in technological advancements due to their adaptable characteristics and enhanced performance.
Methods of Application
It can be used as a precursor or stabilizing agent in the green synthesis of nanoparticles, which is an eco-friendly and cost-effective method.
Results Summary
Nanoparticles synthesized using this compound could have applications in environmental monitoring, as functional food additives, and as antimicrobial agents due to their biocompatibility and bioactivity .
Propriétés
IUPAC Name |
3-(chloromethyl)-1H-pyridazin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-3-4-1-2-5(9)8-7-4;/h1-2H,3H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFDDKIVKVCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3,4-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2978970.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)
![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)
![2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2978976.png)
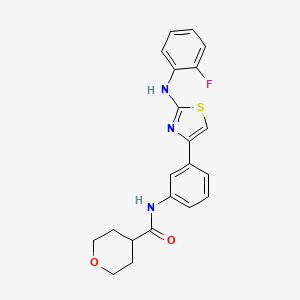
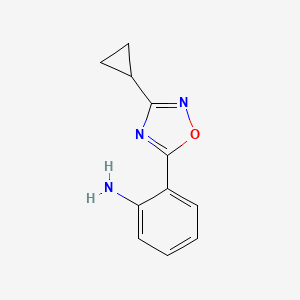
![1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2978980.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2978981.png)
![4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978983.png)
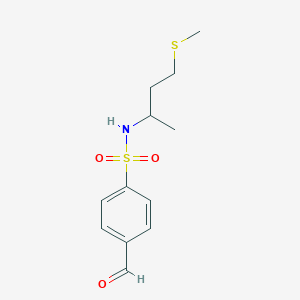
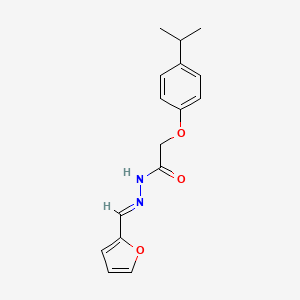
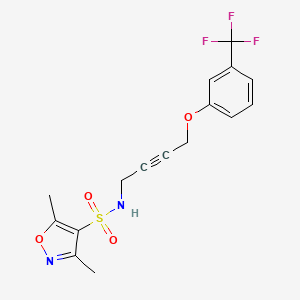
![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)